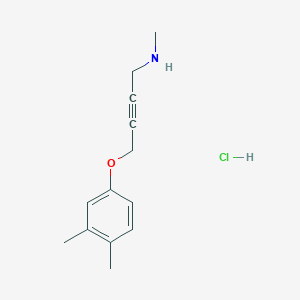
4-(3,4-dimethylphenoxy)-N-methylbut-2-yn-1-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-Dimethylphenoxy)-N-methylbut-2-yn-1-amine;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenoxy group substituted with dimethyl groups, an alkyne, and an amine group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dimethylphenoxy)-N-methylbut-2-yn-1-amine typically involves multiple steps, starting with the preparation of the phenoxy intermediate. One common method involves the reaction of 3,4-dimethylphenol with an appropriate alkylating agent to form the phenoxy derivative. This intermediate is then subjected to further reactions to introduce the alkyne and amine functionalities.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-(3,4-Dimethylphenoxy)-N-methylbut-2-yn-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) are used under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can produce saturated hydrocarbons.
科学的研究の応用
4-(3,4-Dimethylphenoxy)-N-methylbut-2-yn-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s interactions with biological systems are studied to understand its potential as a therapeutic agent.
Medicine: Research explores its potential use in drug development, particularly for its pharmacological properties.
Industry: It is utilized in the production of various chemical products and materials.
作用機序
The mechanism of action of 4-(3,4-dimethylphenoxy)-N-methylbut-2-yn-1-amine involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, while the alkyne and amine groups may participate in binding or catalytic processes. These interactions can modulate biological pathways, leading to various effects.
類似化合物との比較
Similar Compounds
3,4-Dimethylphenol: A precursor in the synthesis of the compound.
N-Methylbut-2-yn-1-amine: Shares the alkyne and amine functionalities.
Phenoxy derivatives: Compounds with similar phenoxy groups but different substituents.
Uniqueness
4-(3,4-Dimethylphenoxy)-N-methylbut-2-yn-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
4-(3,4-dimethylphenoxy)-N-methylbut-2-yn-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c1-11-6-7-13(10-12(11)2)15-9-5-4-8-14-3;/h6-7,10,14H,8-9H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LURKKKJXLOBRDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC#CCNC)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]-1-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone](/img/structure/B6074060.png)
![1-[bis(4-chlorophenyl)phosphoryl]cyclopropanecarboxylic acid](/img/structure/B6074069.png)


![N-(3-chloro-4-methoxyphenyl)-3-{1-[2-(methylthio)benzoyl]-3-piperidinyl}propanamide](/img/structure/B6074093.png)
![N~1~,N~1~-dimethyl-N~4~-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-1,4-piperidinedicarboxamide](/img/structure/B6074098.png)
![6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-(piperidin-1-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6074099.png)
![N-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-pyridinylmethyl)-2-piperidinecarboxamide](/img/structure/B6074102.png)
![2-(3,4-dimethoxyphenyl)-N-[1-(2-phenylethyl)-3-piperidinyl]acetamide](/img/structure/B6074105.png)

![N-[2-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide](/img/structure/B6074128.png)
![(2-fluorophenyl)-[5-hydroxy-3-(3-methoxyphenyl)-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone](/img/structure/B6074140.png)
![ethyl 7-(1,5-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6074155.png)
![3-hydroxy-1-(3-methylbenzyl)-3-({[(5-methyl-2-thienyl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6074163.png)
